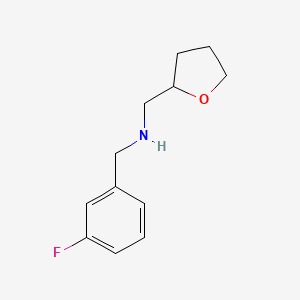

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

CAS No.: 510723-79-2

Cat. No.: VC2343728

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 510723-79-2 |

|---|---|

| Molecular Formula | C12H16FNO |

| Molecular Weight | 209.26 g/mol |

| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine |

| Standard InChI | InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12,14H,2,5-6,8-9H2 |

| Standard InChI Key | MDGSARSDWZUDQI-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNCC2=CC(=CC=C2)F |

| Canonical SMILES | C1CC(OC1)CNCC2=CC(=CC=C2)F |

Introduction

Chemical Identity and Properties

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is identified by its unique chemical structure and properties. According to public databases and chemical libraries, this compound is registered with specific identifiers that facilitate its recognition in scientific literature and commercial sources.

Chemical Identifiers

The compound is registered with the following chemical identifiers:

| Parameter | Value |

|---|---|

| Chemical Name | (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine |

| CAS Registry Number | 510723-79-2 |

| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine |

| Molecular Formula | C12H16FNO |

| Molecular Weight | 209.26 g/mol |

| PubChem CID | 3156813 |

| Standard InChI | InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12,14H,2,5-6,8-9H2 |

| Standard InChIKey | MDGSARSDWZUDQI-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNCC2=CC(=CC=C2)F |

These identifiers provide essential reference points for researchers seeking to study or utilize this compound in their work.

Physical and Chemical Properties

The physical and chemical properties of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine determine its behavior in biological systems and its suitability for various applications. While comprehensive physical property data is limited in the available sources, the following information can be extracted:

| Property | Description |

|---|---|

| Physical State | Likely a solid at room temperature based on similar compounds |

| Solubility | May have moderate solubility in organic solvents |

| Structure Features | Contains a benzyl group with a fluorine substituent and a tetrahydrofuran ring |

| Related Salt Forms | Available as hydrobromide salt (CAS: 1135229-21-8) |

The compound's structural features suggest it may have moderate lipophilicity, potentially influencing its ability to cross biological membranes.

Related Compounds

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine exists in various forms, including its salt derivatives, which may exhibit different physical properties while maintaining similar biological activities. Notable related compounds include:

-

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide (CAS: 1135229-21-8):

-

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 510723-78-1):

-

(3-Fluoro-benzyl)-furan-2-ylmethyl-amine (CAS: 510723-71-4):

These related compounds may share similar biological properties but might differ in their potency, selectivity, and pharmacokinetic profiles due to subtle structural differences .

Structural Characteristics

Molecular Structure

The molecular structure of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine consists of several key components that contribute to its chemical properties and biological activities:

-

A benzyl group with a fluorine substituent at the meta position (3-position)

-

A tetrahydrofuran ring (a five-membered oxygen-containing heterocycle)

-

An amine group that connects the benzyl group and the tetrahydrofuran-derived component

This arrangement of atoms creates a molecule with distinct functional regions that can interact with various biological targets. The presence of the fluorine atom on the benzyl group is particularly significant as it can enhance the compound's binding affinity to biological targets while also potentially improving metabolic stability.

Structure-Activity Relationships

The structural features of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine contribute to its biological activities in several ways:

-

The fluorine atom at the meta position of the benzyl group:

-

Enhances the compound's binding affinity to biological targets

-

Increases metabolic stability by preventing oxidative metabolism at this position

-

May alter the electronic distribution within the aromatic ring, affecting its interactions with receptor binding sites

-

-

The tetrahydrofuran ring:

-

Contributes to the compound's pharmacokinetic properties

-

Provides a rigid structural element that may influence receptor binding

-

Contains an oxygen atom that can participate in hydrogen bonding with target proteins

-

-

The amine linkage:

-

Serves as a hydrogen bond donor or acceptor in interactions with biological targets

-

Provides flexibility to the molecule, allowing it to adopt optimal conformations for receptor binding

-

These structure-activity relationships provide a foundation for understanding the compound's potential therapeutic applications and for designing related compounds with enhanced properties.

Biological Activities and Mechanisms of Action

Research on (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine indicates that the compound exhibits a range of biological activities that make it relevant for pharmaceutical research and development.

Mechanisms of Action

The potential mechanisms through which (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine exerts its biological effects may include:

-

Receptor interactions:

-

The compound may bind to specific receptors, functioning as an agonist, antagonist, or modulator

-

The fluorinated benzyl group could enhance binding affinity through electronic effects

-

-

Enzyme inhibition:

-

Ion channel modulation:

-

Protein binding:

-

The compound's ability to interact with various proteins makes it valuable for studying biochemical pathways

-

These interactions could disrupt protein-protein associations or stabilize specific protein conformations

-

The presence of the fluorine atom enhances the compound's binding affinity to biological targets, while the tetrahydrofuran ring contributes to its pharmacokinetic properties. This interaction can modulate enzyme activity and influence biochemical pathways.

Research Applications

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research, particularly in the fields of medicinal chemistry, proteomics, and pharmaceutical development.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as:

-

A lead compound for drug discovery:

-

Its structure can be modified to develop derivatives with enhanced properties

-

Structure-activity relationship studies can utilize this compound as a starting point

-

-

A pharmacological tool:

-

The compound may help elucidate biological mechanisms and pathways

-

It could serve as a probe for investigating specific targets or processes

-

-

A reference compound:

-

Researchers may use it as a standard for comparing the activities of novel compounds

-

Its known properties provide a benchmark for evaluating structural modifications

-

The compound is primarily used in scientific research, particularly in proteomics and medicinal chemistry. Its ability to interact with various proteins and enzymes makes it valuable for studying biochemical pathways and developing new therapeutic agents.

Proteomics Research

In proteomics research, the compound may be valuable for:

-

Protein target identification:

-

The compound could be used to identify proteins with which it interacts

-

Affinity chromatography or related techniques might employ derivatives of this compound

-

-

Mechanism elucidation:

-

Studying how the compound interacts with proteins helps understand biochemical pathways

-

Such interactions might reveal novel aspects of protein function or regulation

-

Pharmaceutical Development

For pharmaceutical development, the compound offers:

-

Potential therapeutic applications:

-

Its biological activities suggest possible uses in treating various conditions

-

Further development could lead to drug candidates for specific indications

-

-

Chemical diversity:

-

The compound contributes to chemical libraries used in high-throughput screening

-

Its unique structure adds to the diversity of compounds available for testing

-

Research on (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine highlights its potential applications in antimicrobial, anticancer, and neuroprotective fields, suggesting it may have value in addressing multiple therapeutic areas.

Future Research Directions

Based on the current understanding of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, several promising research directions warrant further investigation.

Structure Optimization

Future research could focus on:

-

Systematic modifications of the compound's structure:

-

Development of analogs with improved properties:

-

Compounds with enhanced selectivity for specific targets

-

Derivatives with better pharmacokinetic profiles

-

Analogs with reduced potential for side effects

-

-

Computational studies:

Mechanism Elucidation

Further investigations could clarify:

-

Specific protein targets and binding modes:

-

Identification of primary molecular targets

-

Characterization of binding kinetics and affinities

-

Structural studies of compound-protein complexes

-

-

Cellular and physiological effects:

-

Impact on cell signaling pathways

-

Effects on gene expression profiles

-

Influence on cellular metabolism and function

-

-

Pharmacological profiling:

-

Detailed evaluation of activity across a range of targets

-

Assessment of selectivity and off-target effects

-

Determination of effective concentrations in various assay systems

-

Therapeutic Development

Potential areas for therapeutic development include:

-

Evaluation in disease models:

-

Testing in relevant in vitro and in vivo models of disease

-

Assessment of efficacy and safety profiles

-

Comparison with existing therapeutic agents

-

-

Formulation and delivery strategies:

-

Development of appropriate drug delivery systems

-

Investigation of stability and bioavailability

-

Exploration of different administration routes

-

-

Combination therapy approaches:

-

Evaluation of synergistic effects with other drugs

-

Assessment of potential for reducing dosages of existing medications

-

Investigation of novel treatment regimens

-

Further studies are needed to fully explore the therapeutic potential of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine and to understand its detailed mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume